Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 146689-73-8
VCID: VC2964138
InChI: InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
SMILES: CCOC(=O)C1CCC(CO1)N
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

CAS No.: 146689-73-8

Cat. No.: VC2964138

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate - 146689-73-8

Specification

CAS No. 146689-73-8
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name ethyl (2R,5S)-5-aminooxane-2-carboxylate
Standard InChI InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
Standard InChI Key DPHUSCGJQGFYGW-NKWVEPMBSA-N
Isomeric SMILES CCOC(=O)[C@H]1CC[C@@H](CO1)N
SMILES CCOC(=O)C1CCC(CO1)N
Canonical SMILES CCOC(=O)C1CCC(CO1)N

Introduction

Chemical Identity and Structure

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is characterized by a six-membered tetrahydropyran ring containing an amino group at the 5-position and a carboxylate ester group at the 2-position in a trans configuration. The compound is also known by its IUPAC name ethyl (2R,5S)-5-aminooxane-2-carboxylate .

Basic Information

The compound possesses the following key identifiers:

ParameterValue
CAS Number146689-73-8
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
IUPAC NameEthyl (2R,5S)-5-aminooxane-2-carboxylate
StereochemistryTrans configuration
PubChem CID97295024

Table 1: Basic identification parameters of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

Structural Features

The compound features a saturated six-membered heterocyclic ring containing an oxygen atom (tetrahydropyran), with two key substituents: an amino group (-NH₂) at position 5 and an ethyl carboxylate group (-COOC₂H₅) at position 2. The trans configuration indicates that these two substituents are on opposite sides of the ring plane, which significantly influences the compound's three-dimensional structure and its interactions with biological targets.

The structural characteristics can be represented by the following chemical descriptors:

Descriptor TypeValue
InChIInChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1
SMILESCCOC(=O)[C@H]1CCC@@HN

Table 2: Chemical descriptors of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is essential for its proper handling, storage, and application in various research contexts.

PropertyValue
Physical StateSolid
AppearanceWhite to off-white crystalline powder
Molecular Weight173.21 g/mol
SolubilitySoluble in organic solvents including ethanol, methanol, ethyl acetate, and dimethylsulfoxide
Storage ConditionsRecommended storage at -20°C under inert atmosphere in a dark place

Table 3: Physical properties of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

Chemical Reactivity

The compound's chemical reactivity is primarily attributed to its functional groups. The amino group at the 5-position serves as a nucleophilic center, making it amenable to various transformations including acylation, alkylation, and conjugation with electrophilic species. The ethyl carboxylate group at the 2-position can undergo hydrolysis, transesterification, and reduction reactions, offering versatility in synthetic applications.

The trans configuration of the substituents plays a crucial role in the compound's reactivity profile, affecting both its conformation and the accessibility of its functional groups to reactive partners. This stereochemistry is particularly important in contexts where the compound interacts with chiral biological targets such as enzymes or receptors.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate, each with specific advantages and limitations.

Knoevenagel Condensation Approach

One notable synthetic pathway involves the Knoevenagel condensation of functionalized enals followed by an electrocyclization step to form the desired tetrahydropyran structure. This method has demonstrated efficacy in producing the compound with good yields.

The general reaction sequence can be outlined as follows:

  • Preparation of a functionalized enal

  • Knoevenagel condensation with an appropriate nucleophile

  • Electrocyclization to form the tetrahydropyran ring

  • Introduction of the amino functionality at the 5-position

  • Esterification to establish the ethyl carboxylate group

This synthetic route emphasizes the importance of selecting appropriate starting materials and optimizing reaction conditions to achieve the desired stereochemistry and functional group arrangement.

Alternative Synthetic Routes

Research has also explored alternative synthetic pathways, including:

Synthetic ApproachKey FeaturesYield Range
Cycloaddition ReactionsInvolves [4+2] cycloaddition strategies to establish the ring system60-75%
Ring-Opening/Ring-Closing SequencesUtilizes existing cyclic precursors that undergo ring modification55-70%
Chiral Auxiliary-Based SynthesisEmploys chiral auxiliaries to control stereochemistry65-80%

Table 4: Alternative synthetic approaches for Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

In pharmacological research contexts, synthesis of the compound has been incorporated into more complex reaction schemes, such as those involving trans-cyclopropylmethyl linking chains for the development of bivalent ligands with potential applications in receptor modulation .

Biological Activities and Applications

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate exhibits various biological activities that make it valuable in medicinal chemistry and pharmaceutical research.

Biological ActivityDescriptionResearch Stage
Anti-inflammatoryExhibits potential to reduce inflammatory responsesPreclinical
AnalgesicShows ability to mitigate pain in preliminary modelsPreclinical
AntibacterialDemonstrates activity against various bacterial pathogens by interfering with cell wall synthesisEarly research
AnticancerStructurally similar compounds have shown activity against certain cancer cell linesExploratory

Table 5: Potential therapeutic properties of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

The amino group likely participates in interactions with bacterial enzymes or receptors, contributing to the inhibition of their activity. These properties make the compound a candidate for further development in drug discovery targeting pain management, inflammatory conditions, and infectious diseases.

Mechanistic Studies

Mechanistic studies focusing on the interaction of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate with biological targets have provided insights into its potential mode of action. Investigations have explored its binding affinity to various enzymes and receptors, including histone deacetylases, where it has shown promise as an inhibitor in epigenetic regulation.

The trans configuration of the compound is particularly significant in these interactions, as it determines the spatial arrangement of the functional groups that engage with binding sites on target proteins. This stereochemical aspect influences both the affinity and selectivity of the compound's biological activities.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate and its derivatives have revealed important correlations between structural modifications and biological effects. Key findings include:

  • The amino group at the 5-position is critical for interaction with target proteins

  • Modification of the ethyl ester to other ester or amide functionalities affects both potency and selectivity

  • The trans configuration is essential for optimal biological activity

  • Substitution on the tetrahydropyran ring can fine-tune pharmacokinetic properties

These insights provide valuable guidance for the rational design of more potent and selective analogues with enhanced therapeutic potential.

Applications in Medicinal Chemistry

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate has found multiple applications in medicinal chemistry, serving as a valuable building block in the synthesis of biologically active compounds.

Role as a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of various pharmaceuticals, where its unique structural features contribute to the development of complex molecules with specific biological activities. Its applications include:

  • Incorporation into heterocyclic scaffolds with enhanced pharmacological properties

  • Use as a building block in the construction of peptide mimetics

  • Contribution to the synthesis of enzyme inhibitors

  • Utilization in the development of receptor modulators

Integration in Drug Discovery

In drug discovery programs, Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate has been integrated into research focusing on:

Therapeutic AreaApplicationDevelopment Stage
Pain ManagementDevelopment of novel analgesicsPreclinical
Inflammatory DisordersCreation of anti-inflammatory agentsEarly research
Antibacterial TherapyDesign of cell wall synthesis inhibitorsExploratory
Cancer TreatmentInvestigation of potential antineoplastic compoundsTarget identification

Table 6: Integration of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate in drug discovery

Research has also explored the compound's potential in the context of receptor-targeted therapies, particularly in studies involving D2 and D3 receptors. The compound has been incorporated into the design of bivalent ligands with potential applications in the treatment of neurological disorders .

Comparative Analysis with Related Compounds

To contextualize the properties and applications of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate, it is informative to compare it with structurally related compounds.

Structural Analogues

Several compounds share structural similarities with Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate, including other substituted tetrahydropyran derivatives and heterocyclic compounds featuring similar functional group arrangements. The following table presents a comparative analysis:

CompoundStructural RelationshipKey DifferencesComparative Biological Activity
Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate (cis isomer)StereoisomerCis configuration of amino and carboxylate groupsGenerally lower biological activity in most assays
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylateBioisostereContains pyrazole ring instead of tetrahydropyranDifferent receptor selectivity profile
Ethyl 2-amino-5-bromothiazole-4-carboxylateHeterocyclic analogueContains thiazole ring with different substituent patternDifferent spectrum of antibacterial activity

Table 7: Comparative analysis with structurally related compounds

Salt Forms

The hydrochloride salt of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate (Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride) has also been extensively studied and offers distinct advantages in terms of stability, solubility, and bioavailability compared to the free base form .

PropertyFree BaseHydrochloride Salt
Molecular Weight173.21 g/mol209.67 g/mol
Water SolubilityLimitedEnhanced
StabilityModerateImproved
Handling PropertiesMore sensitive to environmental conditionsMore robust

Table 8: Comparison between free base and hydrochloride salt forms

Current Research and Future Directions

The ongoing research involving Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate spans multiple areas of investigation, with several promising directions for future study.

Current Research Focus

Current research efforts are primarily focused on:

  • Elucidating the detailed mechanisms of interaction between the compound and its biological targets

  • Developing more efficient and stereoselective synthetic routes

  • Exploring the potential of the compound as a scaffold for combinatorial chemistry

  • Investigating structure-activity relationships to optimize biological activity

These research directions are contributing to a deeper understanding of the compound's properties and expanding its potential applications in medicinal chemistry.

Future Prospects

The future research landscape for Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate appears promising, with several key areas warranting further investigation:

  • Development of targeted drug delivery systems incorporating the compound

  • Exploration of potential synergistic effects in combination with established therapeutic agents

  • Investigation of its role in modulating specific signaling pathways

  • Assessment of its potential in addressing antibiotic resistance mechanisms

These research avenues could significantly expand the utility of the compound in both basic research and applied pharmaceutical development.

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